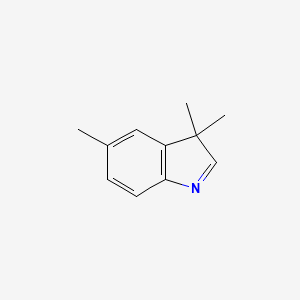

3,3,5-Trimethyl-3H-indole

Description

Significance of 3H-Indole Core Structures in Chemical Research

The indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in heterocyclic chemistry. wikipedia.orgchemijournal.com Indole derivatives are widespread in nature, forming the core of the amino acid tryptophan and numerous alkaloids, and they are integral to many synthetic compounds. wikipedia.orgnih.gov

While the 1H-indole tautomer is more common due to its aromatic stability, the 3H-indole (or indolenine) isomer is a crucial structural motif in its own right. reddit.comacs.org 3H-indoles serve as key intermediates and structural units in a variety of contexts. They are recognized as important scaffolds for the construction of various indoline (B122111) alkaloids. acs.org The presence of a non-aromatic five-membered ring and a gem-disubstituted C3-position gives 3H-indoles unique reactivity, making them valuable building blocks in organic synthesis. nih.gov Their derivatives are investigated for applications in materials science, particularly in the development of dyes and photofunctional materials, owing to their distinct electronic and photophysical properties. beilstein-journals.orgmdpi.com

Historical Context of 3H-Indole Derivatives Synthesis and Investigation

The synthesis of indole derivatives has a rich history, with the Fischer indole synthesis being one of the most significant and enduring methods. Discovered in 1883 by Hermann Emil Fischer, this reaction provides a direct route to the indole core from simple precursors. wikipedia.orgmdpi.comnih.gov The classical Fischer synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

The mechanism, extensively studied for over a century, proceeds through several key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a carbonyl compound. nih.gov

Tautomerization of the hydrazone to an enamine (or 'ene-hydrazine'). byjus.com

A byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond and forms a new C-C bond. nih.gov

The resulting di-imine intermediate undergoes cyclization and elimination of an ammonia (B1221849) molecule to yield the final indole product. wikipedia.org

The synthesis of 3H-indoles is a direct extension of this methodology. When a ketone with two substituents on the alpha-carbon is used, the reaction pathway leads to a 3,3-disubstituted-3H-indole, as aromatization to a 1H-indole is blocked. The choice of acid catalyst is important, with both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like zinc chloride, boron trifluoride) being effective. mdpi.comresearchgate.net Over the years, variations such as three-component approaches and palladium-catalyzed modifications have expanded the scope of this foundational reaction. wikipedia.orgnih.gov

Scope and Research Focus of 3,3,5-Trimethyl-3H-indole Studies

Research on this compound and its close derivatives is centered on its utility as a versatile chemical intermediate. The specific substitution pattern—three methyl groups at positions 3 and 5—imparts particular physical properties and reactivity, making it a valuable building block for more complex functional molecules.

Studies involving this compound primarily fall into two categories:

Synthesis of Dyes and Imaging Agents: this compound is a precursor in the synthesis of various dyes. For instance, derivatives like 2,3,3-trimethyl-3H-indole-5-carboxylic acid are critical intermediates for squaraine dyes used in dye-sensitized solar cells (DSSCs). The indolenine moiety is also a common component in the structure of cyanine (B1664457) dyes, which have broad applications in biological imaging and labeling. chemodex.com The N-alkylation of 5-aryl-2,3,3-trimethyl-3H-indole derivatives is a method to produce compounds used for the temporary coloration of fibers. google.com

Development of Molecular Materials: The rigid structure and electronic properties of the this compound core make it an attractive component for new molecular materials. Research explores how incorporating this unit affects the photophysical properties of larger molecular systems. beilstein-journals.orgmdpi.com For example, it can be used as a ligand in the formation of organometallic complexes or as a key piece in push-pull chromophores for optoelectronic applications. nih.govresearchgate.net

The table below summarizes the key properties of the parent compound, 2,3,3-Trimethyl-3H-indole, which provides a baseline for understanding its derivatives.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol chemodex.com |

| Appearance | Brown liquid chemodex.com |

| Boiling Point | 228-229 °C at 744 mmHg sigmaaldrich.com |

| Density | 0.992 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.549 sigmaaldrich.com |

| CAS Number | 1640-39-7 nist.gov |

This table presents data for the closely related compound 2,3,3-Trimethyl-3H-indole.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,5-trimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-4-5-10-9(6-8)11(2,3)7-12-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFUHKORWBWVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,5 Trimethyl 3h Indole and Its Precursors

Classical Approaches in 3H-Indole Synthesis

Traditional methods for synthesizing the indole (B1671886) core have been adapted for the preparation of 3H-indoles, including trimethylated derivatives. The Fischer indole synthesis remains a cornerstone in this regard.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com To synthesize a trimethylated 3H-indole such as 3,3,5-trimethyl-3H-indole, specific precursors are required. The key starting materials are a p-tolylhydrazine and a ketone that provides the gem-dimethyl group at the C3 position.

A direct adaptation for a closely related compound, 2,3,3,5-tetramethylindolenine, involves the reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone. mdpi.comresearchgate.net This reaction is typically carried out in glacial acetic acid. mdpi.com The mechanism commences with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgbyjus.com Following protonation, a nih.govnih.gov-sigmatropic rearrangement occurs, which is the key bond-forming step. wikipedia.orgmdpi.com Subsequent cyclization and elimination of ammonia (B1221849) lead to the final 3H-indole product. mdpi.com High yields have been reported for such reactions conducted at room temperature. mdpi.comresearchgate.net

Reaction Scheme for a Trimethylated Indolenine via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Acid Catalyst | Product |

|---|---|---|---|

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,5-Tetramethylindolenine |

This interactive table summarizes the reactants and products in the Fischer indole synthesis for related trimethylated indolenines.

Despite its utility, the Fischer indole synthesis is not without its challenges, particularly concerning regioselectivity and yield. When using unsymmetrical ketones, the reaction can lead to two regioisomeric products, and the selectivity often depends on the acidity of the medium, the substitution on the hydrazine, and steric factors. byjus.com For the synthesis of this compound from p-tolylhydrazine, the cyclization must occur at the unsubstituted ortho position of the methyl group on the phenyl ring. The electronic and steric nature of the substituent on the phenylhydrazine ring plays a crucial role in directing the cyclization.

Yield optimization is another significant challenge. The harsh acidic conditions and elevated temperatures often required can lead to the decomposition of reactants and products, polymerization, or other side reactions. nih.gov For instance, reactions involving nitro-substituted phenylhydrazines with certain ketones were found to be unsuccessful under standard acetic acid conditions, necessitating the addition of a stronger acid like HCl, which still resulted in modest yields. mdpi.comnih.gov Computational studies have shown that electron-withdrawing groups can disfavor the crucial nih.govnih.gov-sigmatropic rearrangement, leading to decomposition pathways instead of the desired indole product. nih.gov

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods, modern synthetic techniques have been developed. These include microwave-assisted synthesis, one-pot multicomponent reactions, and novel cyclization strategies, which offer advantages such as shorter reaction times, milder conditions, and improved yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including indole synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields and purity compared to conventional heating methods. nih.govpsu.edu The application of microwaves to the Fischer indole synthesis has been shown to be effective, often in the presence of a p-toluenesulfonic acid catalyst. researchgate.net This technique has been successfully applied to the synthesis of various indole and azaindole derivatives. nih.govexeter.ac.uk Recently, a microwave-assisted, one-pot, three-component Fischer indolization-N-alkylation protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the efficiency of this technology. nih.gov While specific data for this compound is not prevalent, the general success of MAOS in related indole syntheses suggests its potential applicability.

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Product Yield | Often moderate | Generally higher |

| Side Reactions | More prevalent | Often reduced |

This interactive table compares the general features of conventional heating versus microwave-assisted synthesis in organic chemistry.

A modern and efficient method for the synthesis of the 3H-indole skeleton involves iodine-mediated intramolecular cyclization of enamines. nih.govresearchgate.net This transition-metal-free reaction provides access to a variety of 3H-indole derivatives with diverse functional groups in good to high yields. nih.govresearchgate.net The reaction typically proceeds by treating an enamine substrate with elemental iodine as an oxidant and a base, such as potassium carbonate, in a solvent like DMF at elevated temperatures. researchgate.net

The proposed mechanism involves an initial oxidative iodination to generate an iodide intermediate. researchgate.net This is followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to form the 3H-indole ring. researchgate.net This methodology has been shown to be scalable and tolerates a range of substituents on the enamine precursors. researchgate.net The versatility of this approach makes it a highly attractive and formidable strategy for constructing the 3H-indole core, including potentially for trimethylated derivatives like this compound. researchgate.net

Green Chemistry Principles in 3H-Indole Synthesis

The application of green chemistry principles to the synthesis of indoles and their derivatives aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. While research may not always focus specifically on this compound, the principles are broadly applicable to the synthesis of the 3H-indole scaffold.

One significant approach is the use of water as a solvent. The Fischer indole synthesis, a cornerstone method for preparing indoles, has been adapted to aqueous conditions. For instance, novel SO3H-functionalized ionic liquids have been designed to act as Brønsted acid catalysts for the one-pot Fischer indole synthesis in water. rsc.org This system allows for high yields (68–96%) and convenient separation of the indole products by filtration, with the catalyst being recyclable. rsc.org

Another green strategy involves multicomponent reactions under mild conditions. An innovative two-step reaction to assemble the indole core uses readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method proceeds via an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, avoiding the need for metal catalysts and harsh conditions. rsc.org

The use of ionic liquids and microwave irradiation also represents a green alternative. For the regioselective 3-acylation of unprotected indoles, a method utilizing catalytic amounts of Y(OTf)₃ in the ionic liquid [BMI]BF₄ under microwave irradiation has been developed. nih.gov This process is rapid, and the catalyst can be reused multiple times without a significant loss of activity. nih.gov Furthermore, the development of less hazardous synthetic routes is a core tenet of green chemistry, encouraging the replacement of toxic reagents and processes with safer alternatives whenever possible. youtube.com For instance, strategies for oxidative dearomatization of indoles have been developed using green oxidants like tert-Butyl hydroperoxide (TBHP) in water, catalyzed by indium(III) trifluoromethanesulfonate (B1224126) at room temperature. researchgate.net

Table 1: Green Chemistry Approaches in Indole Synthesis

| Method | Catalyst/Solvent System | Key Features | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | SO3H-functionalized ionic liquids / Water | High yields, recyclable catalyst, aqueous medium. | rsc.org |

| Multicomponent Synthesis | None (Acid-induced cyclization) / Ethanol | Mild conditions, no metal catalyst, atom economy. | rsc.org |

| Friedel-Crafts Acylation | Y(OTf)₃ / [BMI]BF₄ | Rapid reaction via microwave, reusable catalyst. | nih.gov |

Synthesis of Key Intermediates and Functionalized Precursors

The synthesis of functionalized derivatives of this compound is crucial for its application in various chemical fields. This section details the preparation of halogenated and sulfonated derivatives, as well as methods involving hydrazone intermediates and asymmetric synthesis.

Halogenated indoles are valuable synthetic intermediates for cross-coupling reactions and further functionalization. The introduction of a halogen atom at the 5-position of the 3H-indole ring can be achieved through the Fischer indole synthesis using a halogenated starting material.

A common method for preparing 5-iodo-2,3,3-trimethyl-3H-indole involves the reaction of 4-iodophenylhydrazine (B78305) with 3-methyl-2-butanone (B44728). doi.org The reaction is typically refluxed in glacial acetic acid. After the reaction, the acetic acid is removed, and the crude product is dissolved in an organic solvent like diethyl ether. The solution is then washed with basic solutions (e.g., NaOH) and a reducing agent (e.g., Na₂S₂O₃) to remove impurities and unreacted iodine, followed by water. doi.org This procedure provides the desired 5-iodo-2,3,3-trimethyl-3H-indole, which can be further modified, for example, by N-alkylation with reagents like 1-iodopropane (B42940) in acetonitrile (B52724) to yield the corresponding 3H-indol-1-ium salt. doi.org While direct halogenation of the pre-formed indole ring is a common strategy for many indole derivatives, using a halogenated precursor in the Fischer synthesis provides excellent regioselectivity for the 5-position. nih.gov

Table 2: Synthesis of 5-Iodo-2,3,3-trimethyl-3H-indole

| Reactants | Solvent/Conditions | Product | Reference |

|---|

Sulfonated indoles are important as intermediates in the synthesis of pharmaceuticals and dyes, with the sulfonic acid group often enhancing water solubility. finetechnology-ind.com The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is achieved via the Fischer indole synthesis.

The process involves reacting p-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in acetic acid. chemicalbook.com The mixture is heated to reflux for several hours. Upon cooling, the product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, precipitates as a crystalline solid. chemicalbook.com This direct approach provides the sulfonated indole derivative in a high yield of 97%. chemicalbook.com This compound is a key building block in various industrial applications, including the manufacturing of dyes and as an intermediate in organic synthesis. finetechnology-ind.com

Table 3: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid

| Reactants | Solvent/Conditions | Product | Yield | Reference |

|---|

The Fischer indole synthesis is a classic and versatile method for preparing indoles and 3H-indoles (indolenines) that proceeds through a key hydrazone intermediate. This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

For the synthesis of the this compound core structure, p-tolylhydrazine hydrochloride is reacted with an appropriate ketone. For example, reacting p-tolylhydrazine hydrochloride with isopropyl methyl ketone (3-methyl-2-butanone) in glacial acetic acid leads to the formation of 2,3,3,5-tetramethyl-3H-indole. mdpi.comnih.gov The reaction mechanism involves the initial formation of a phenylhydrazone from the condensation of p-tolylhydrazine and the ketone. This hydrazone intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement (the Fischer rearrangement) under acidic conditions, followed by the elimination of ammonia to yield the final 3H-indole product. mdpi.com The reaction can often be carried out at room temperature or with gentle heating, providing high yields of the desired indolenine. nih.gov

Table 4: Fischer Indole Synthesis of a Substituted 3H-Indole

| Hydrazine Precursor | Ketone Precursor | Conditions | Product | Reference |

|---|

Chiral indolines are significant structural motifs in many biologically active molecules and natural products. acs.org The asymmetric reduction of 3H-indoles provides a direct route to enantiomerically enriched 3,3-disubstituted indolines.

One prominent strategy is the catalytic transfer hydrogenation using a chiral Brønsted acid. This metal-free approach employs a Hantzsch ester as the hydrogen source and a chiral phosphoric acid (CPA) as the catalyst. organic-chemistry.org The reaction efficiently reduces various 2-aryl-substituted 3H-indoles to the corresponding optically active indolines with high enantioselectivities. organic-chemistry.org

Another powerful method involves a deracemization process. This strategy combines a borane-catalyzed hydrogenation, which serves as a racemization step for the indoline (B122111), with a CPA-catalyzed asymmetric transfer hydrogenation that acts as a kinetic resolution. acs.org This allows for the theoretical complete conversion of a racemic mixture of indolines into a single enantiomer by oxidizing the racemate to the 3H-indole, which is then asymmetrically reduced. acs.org Various chiral catalysts, including those based on iridium and ruthenium, have also been successfully applied in the direct asymmetric hydrogenation of 3H-indoles. acs.org

These methods tolerate a range of substituents on the 3H-indole ring, including halogen atoms, which in some cases can enhance enantioselectivity. acs.org The resulting 3,3-disubstituted indolines are valuable chiral building blocks for further synthetic endeavors.

Table 5: Asymmetric Methods for Indoline Synthesis from 3H-Indoles

| Method | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) / Hantzsch Ester | Metal-free, high enantioselectivity for 2-aryl-3H-indoles. | organic-chemistry.org |

| Deracemization | CPA / Borane | Converts racemic indolines to a single enantiomer via a 3H-indole intermediate. | acs.org |

Reactivity and Chemical Transformations of 3,3,5 Trimethyl 3h Indole

Electrophilic and Nucleophilic Reactivity of the 3H-Indole System

The indole (B1671886) ring system is generally characterized as an electron-rich heterocycle, making it prone to electrophilic substitution, typically at the C3 position. rsc.orgresearchgate.net However, in the case of 3,3,5-trimethyl-3H-indole, the C3 position is fully substituted, which prevents typical electrophilic attack at this site. The 3H-indole structure possesses a C=N double bond, rendering the C2 carbon susceptible to attack by nucleophiles.

While indoles themselves are typically viewed as nucleophiles, they can be made to react with nucleophiles by introducing electron-withdrawing groups onto the ring system. sci-hub.se The reactivity of the 3H-indole system can be understood through its dual nature. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, while the C=N bond can act as an electrophilic site, especially after protonation which increases the electrophilicity of the C2 carbon. The indole nitrogen is slightly acidic and can be deprotonated under basic conditions to form a reactive nucleophilic center. researchgate.net The presence of the electron-donating methyl group at the C5 position in this compound enhances the electron density of the benzene (B151609) portion of the molecule, influencing its reactivity in electrophilic aromatic substitution reactions on the benzene ring.

The latent nucleophilic reactivity of the indole core is significant in biosynthesis, where various positions on the ring can be prenylated. nih.gov In synthetic chemistry, this nucleophilicity is harnessed for various functionalizations. uni-muenchen.de Conversely, the formation of 3-alkylidene-3H-indolium ions creates potent electrophilic intermediates that readily react with nucleophiles. sci-hub.senih.gov

Alkylation and Arylation Reactions

Functionalization of the this compound scaffold can be achieved through alkylation and arylation reactions, targeting either the nitrogen atom or the C-H bonds of the benzene ring.

The N-alkylation of indoles is a fundamental transformation. Traditional methods often involve the deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. google.com However, modern methods aim for milder and more efficient conditions.

For indole derivatives, a significant challenge is achieving selectivity for N-alkylation over C3-alkylation, as the C3 position is often more nucleophilic. nih.gov In the case of this compound, this is not a concern due to the quaternary C3 center. N-alkylation of a 3H-indole results in the formation of a stable N-alkyl-3H-indolium salt. nih.gov Catalytic methods, such as copper-hydride catalyzed processes, have been developed for the enantioselective N-alkylation of indoles using electrophilic indole reagents. nih.gov Phase-transfer catalysis has also been employed for the N-alkylation of tryptamine (B22526) derivatives. cdnsciencepub.com While these methods apply to standard indoles, the principle of attacking the nitrogen with an electrophile to form a quaternary salt is directly applicable to the 3H-indole system.

Given that the pyrrole-like ring of this compound is fully substituted at C2 and C3, C-H functionalization reactions must target the benzenoid ring (C4, C6, C7 positions). Transition-metal catalysis has become a powerful tool for the regioselective functionalization of these C-H bonds, which are typically less reactive than those in the pyrrole (B145914) moiety. nih.govrsc.org Often, a directing group is required to achieve high regioselectivity for arylation, alkenylation, or other transformations at a specific position on the benzene ring. nih.govresearchgate.net

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. libretexts.orgnih.gov To apply the Suzuki reaction to this compound, the molecule would first need to be converted to an organohalide (e.g., 6-bromo-3,3,5-trimethyl-3H-indole) or an organoboron derivative. The subsequent cross-coupling with a suitable partner (an arylboronic acid or aryl halide, respectively) would proceed via a well-established catalytic cycle. libretexts.orgyoutube.com

The general mechanism for the Suzuki coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) species.

Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 2: General Conditions for Suzuki Cross-Coupling Reactions nih.govharvard.edu

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling cycle. |

| Ligand | dppf, PPh₃, PCy₃, SPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. |

| Solvent | Dimethoxyethane (DME), Toluene, Dioxane, Water (biphasic) | Solubilizes reactants and influences reaction rate. |

| Boron Reagent | Arylboronic acids, Arylboronic esters, Aryltrifluoroborates | Source of the aryl group to be coupled. |

| Halide/Triflate | Aryl bromides, Aryl iodides, Aryl triflates | Electrophilic coupling partner. |

Through such C-H functionalization and cross-coupling strategies, the this compound core can be elaborated into a diverse range of more complex molecules. dntb.gov.uaresearchgate.net

Oxidation and Reduction Pathways

The reactivity of the 3H-indole core is significantly influenced by the imine functionality and the electron-donating nature of the alkyl substituents. These features make it susceptible to a range of oxidative and reductive transformations.

Electrochemical Oxidation Studies

The electrochemical oxidation of indole derivatives is a complex process, with the primary active center being the indole moiety itself. Studies on various 3-substituted indoles reveal that oxidation typically occurs in an irreversible, pH-dependent manner. The process is believed to initiate at the C-2 position of the pyrrole ring.

While specific cyclic voltammetry data for this compound is not extensively documented in dedicated studies, the general mechanism for related 3-substituted indoles involves an initial oxidation to form a radical cation. This intermediate can then undergo further reactions. For instance, in the presence of nucleophiles like alcohols, electrochemical oxidation can lead to the dearomative 2,3-difunctionalization of the indole ring, yielding 2,3-dialkoxyindolines. This operationally simple electro-oxidative procedure avoids the need for external chemical oxidants.

The general electrochemical behavior of substituted indoles can be summarized as follows:

| Electrochemical Process | Key Characteristics | Potential Products |

|---|---|---|

| Initial Oxidation | Irreversible, pH-dependent | Radical cation intermediate |

| Oxidation in Nucleophilic Solvents (e.g., Alcohols) | Dearomative difunctionalization | 2,3-Dialkoxyindolines |

| Oxidative Rearrangement | Can be induced electrochemically | Oxindole and spirooxindole structures |

Photo-induced Redox Processes

Photo-induced reactions of indoles provide a powerful tool for generating complex molecular structures. The photochemistry of the 3H-indole system can involve several pathways. Upon UV irradiation, indole and its derivatives can undergo photo-induced hydrogen-atom transfer. For instance, 1H-indole can be converted to its 3H-tautomer (indolenine).

Furthermore, photo-induced electron transfer (PET) processes are common for indole derivatives. In the presence of a suitable photosensitizer and light, an electron can be transferred to or from the indole moiety, generating radical intermediates. These reactive species can then participate in a variety of transformations. For example, visible-light photoredox catalysis can be used for the functionalization of the indole core, such as C-3 formylation using a one-carbon source. Aerobic visible-light-promoted reactions, often catalyzed by organic dyes like Rose Bengal, utilize molecular oxygen as a terminal oxidant.

Hydrogenation of 3H-Indoles to Indolines

The reduction of the C=N double bond in 3H-indoles to yield the corresponding indolines is a synthetically valuable transformation. This can be achieved through various catalytic hydrogenation methods. acs.org

Heterogeneous catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C), often activated by an acid such as p-toluenesulfonic acid, is an environmentally benign method for the hydrogenation of indoles to indolines. nih.gov The reaction is typically performed in a solvent like water. nih.gov Acidic conditions can facilitate the reaction by protonating the indole at the C-3 position, generating an iminium ion which is more readily hydrogenated. nih.gov

Homogeneous catalysis also offers efficient routes. Chiral catalysts can be employed for the asymmetric hydrogenation of 3-substituted indoles, yielding optically active indolines with high enantioselectivity. scispace.com For example, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully used for this purpose. scispace.com Another approach involves manganese-catalyzed asymmetric transfer hydrogenation, which can reduce a broad range of ketimines, a class of compounds structurally related to 3H-indoles, with high enantioselectivity. acs.org

Common reagents and catalysts for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) : A common reducing agent that can effectively reduce the imine bond. acs.org

Catalytic Hydrogenation (H₂) : Requires a metal catalyst and often proceeds under pressure.

Transfer Hydrogenation : Uses a hydrogen donor molecule, such as Hantzsch esters or formic acid, in the presence of a catalyst.

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Pt/C, p-toluenesulfonic acid, H₂O | Heterogeneous Catalytic Hydrogenation | Environmentally friendly, regioselective. nih.gov |

| [Rh(nbd)₂]SbF₆, (S,S)-(R,R)-PhTRAP | Homogeneous Asymmetric Hydrogenation | High enantioselectivity for 3-substituted indolines. scispace.com |

| Chiral Mn(I) complexes, NH₃·BH₃ | Homogeneous Asymmetric Transfer Hydrogenation | Uses earth-abundant metal, high enantioselectivity. acs.org |

Formation of Complex Molecular Architectures

The reactive nature of the 2-methyl group and the imine functionality in this compound allows for its participation in reactions that build larger, more complex molecules.

Oligomerization and Polymerization Studies

Under acidic conditions, indole and its derivatives are known to undergo oligomerization. nih.gov The proposed mechanism for this process involves the protonation of the indole ring, which then acts as an electrophile that attacks a neutral indole molecule. This process can continue to form dimers, trimers, and higher oligomers. nih.gov For this compound, acid-catalyzed oligomerization would likely proceed through the activation of the C-2 methyl group, leading to the formation of dimeric and trimeric structures linked through this position. The presence of electron-donating or withdrawing groups on the benzene ring can influence the reactivity and the nature of the resulting oligomers. nih.gov

While specific studies on the polymerization of this compound are scarce, research on related indole-based monomers has shown that they can be polymerized to form functional polymers with interesting properties, such as high molecular weights and good thermal stability.

Condensation Reactions

The active methylene (B1212753) group at the C-2 position of this compound (after tautomerization or in the presence of a base) is nucleophilic and can participate in condensation reactions with various electrophiles, particularly carbonyl compounds. These reactions are fundamental to the synthesis of a wide array of dyes and other complex heterocyclic systems.

A prominent application is in the synthesis of cyanine (B1664457) and azo dyes. For example, the condensation of 2,3,3-trimethyl-3H-indolenine derivatives with other heterocyclic aldehydes or ketones is a key step in forming the chromophore of many cyanine dyes used as photographic sensitizers and fluorescent labels. Similarly, diazotization of an amino-substituted 2,3,3-trimethyl-3H-indolenine followed by coupling with a suitable aromatic compound is a standard method for producing azo dyes. lpnu.uaresearchgate.net

The condensation with aldehydes can also lead to the formation of tris(indolyl)methanes. These reactions are often catalyzed by acids. researchgate.net The reaction of 2,3,3-trimethyl-3H-indole with an aldehyde like formaldehyde (B43269) or benzaldehyde (B42025) in the presence of an acid catalyst would be expected to yield the corresponding bis(indolyl)methane derivative. A closely related reaction involves the condensation of 2,3,3-trimethyl-3H-indole with methylene iodide, which can lead to coupled products. acs.org

| Reactant | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Aldehydes/Ketones | Acid-catalyzed Condensation | Bis(indolyl)methanes, Cyanine dyes | Synthesis of dyes and biologically active compounds. researchgate.net |

| Diazonium salts | Azo Coupling | Azo dyes | Important class of colorants. lpnu.uaresearchgate.net |

| Methylene Iodide | Condensation/Coupling | Coupled indolyl structures | Formation of complex molecular architectures. acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 3,3,5 Trimethyl 3h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3,3,5-Trimethyl-3H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 7.0 and 7.5 ppm. The specific chemical shifts and coupling patterns will depend on their positions relative to the methyl group at the C5 position. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would likely be a doublet of doublets, and the proton at C7 a singlet.

The three methyl groups will resonate in the upfield region. The two methyl groups at the C3 position are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. The methyl group at the C5 position will also appear as a singlet, integrating to three protons.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound are expected. The quaternary carbons, such as C3, C3a, and C7a, will have characteristic chemical shifts. The carbons of the benzene ring will resonate in the aromatic region (typically 110-150 ppm). The methyl carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~180 |

| C3 | - | ~55 |

| C3-CH₃ | ~1.3 (s, 6H) | ~25 |

| C3a | - | ~150 |

| C4 | ~7.2 (d) | ~125 |

| C5 | - | ~135 |

| C5-CH₃ | ~2.4 (s, 3H) | ~21 |

| C6 | ~7.0 (dd) | ~128 |

| C7 | ~7.3 (s) | ~120 |

| C7a | - | ~148 |

Two-Dimensional NMR Methodologies (e.g., HMBC, HSQC, COSY) for Connectivitynih.govdocbrown.info

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H4 and H6), helping to confirm their relative positions on the benzene ring. nih.govdocbrown.info

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signals of the methyl protons would correlate with their corresponding methyl carbon signals. nih.govdocbrown.info

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the C3-methyl groups would show a correlation to the C3 and C2 carbons, and the protons of the C5-methyl group would show correlations to C4, C5, and C6. nih.govdocbrown.info

Mass Spectrometry (MS) for Molecular Weight Confirmationnih.govrsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₁H₁₃N, and compared with the experimentally determined mass to confirm the identity of the compound with high confidence.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| C₁₁H₁₃N | 159.1048 | [Experimental Value] |

Electrospray Ionization (ESI) Techniquesrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI would typically produce the protonated molecule, [M+H]⁺, at m/z 160.1121. This technique is valuable for confirming the molecular weight, especially when the compound is analyzed by liquid chromatography-mass spectrometry (LC-MS). The low fragmentation associated with ESI ensures that the molecular ion is the base peak, simplifying the interpretation of the mass spectrum. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Identificationnih.govrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C-H stretching vibrations from the aromatic ring and the methyl groups, typically observed in the region of 2850-3100 cm⁻¹.

C=N stretching vibration of the imine group in the 3H-indole ring, which is expected to appear in the 1650-1550 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which will show characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-H bending vibrations for the substituted benzene ring will be observed in the fingerprint region (below 1500 cm⁻¹), and the pattern of these bands can provide information about the substitution pattern on the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850-2960 |

| C=N (Imine) | Stretching | 1650-1550 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-H | Bending (Aromatic) | Below 900 |

Table of Chemical Compounds

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption and emission spectroscopy are powerful non-destructive techniques used to probe the electronic transitions within a molecule, providing insights into its photophysical properties. While specific experimental data for this compound is not extensively available in the public domain, the photophysical characteristics can be inferred from the well-documented behavior of the indole (B1671886) chromophore and its substituted derivatives.

The electronic spectrum of indole and its derivatives is characterized by two main absorption bands in the ultraviolet region, corresponding to the ¹La and ¹Lb transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. For this compound, the presence of methyl groups, which are weak auxochromes, is expected to cause slight bathochromic (red) shifts in the absorption maxima compared to the parent indole. The methyl group at the 5-position, in particular, would likely influence the electronic distribution within the benzene moiety of the indole core.

Fluorescence spectroscopy complements UV-Vis absorption by providing information about the excited state of a molecule. Generally, indole derivatives are known to be fluorescent, with the emission wavelength and quantum yield being highly dependent on the solvent polarity and the substitution pattern. It is anticipated that this compound would exhibit fluorescence, with the emission maximum likely occurring in the near-UV or violet region of the electromagnetic spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, would provide further information about the relaxation processes from the excited state.

Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds

| Parameter | Expected Range/Value | Remarks |

| Absorption Maximum (λmax) | 270-290 nm | Based on data for 5-methylindole (B121678) and other alkyl-substituted indoles. nih.gov |

| Molar Absorptivity (ε) | 5,000 - 7,000 M-1cm-1 | Typical for indole derivatives. |

| Emission Maximum (λem) | 330-360 nm | Highly solvent-dependent; expected to be in this range in non-polar solvents. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Can vary significantly with solvent and temperature. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a compound. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), general principles derived from the crystallography of other indole derivatives can be applied.

The solid-state structure of this compound would be influenced by a combination of van der Waals forces and potential weak C-H···π interactions. The packing of the molecules in the crystal lattice would aim to achieve maximum density, guided by the shape of the molecule and the distribution of its non-polar methyl groups.

Single-Crystal X-ray Diffraction Applications

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction analysis would yield a wealth of structural data. This would include the determination of the crystal system, space group, and the precise coordinates of each atom in the asymmetric unit.

The analysis would reveal the planarity of the indole ring system and the geometry around the sp³-hybridized C3 carbon atom, which bears two methyl groups. The bond lengths and angles within the molecule would provide experimental validation for theoretical models and could be compared with those of other known indole structures. Furthermore, the analysis of intermolecular contacts would shed light on the packing motifs and the nature of the forces holding the crystal lattice together.

Table 2: Predicted Crystallographic Parameters for this compound Based on Similar Indole Derivatives

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, relatively rigid organic molecules. mdpi.com |

| Space Group | P2₁/c or Pna2₁ | Frequently observed for non-chiral indole derivatives. mdpi.com |

| Key Intermolecular Interactions | van der Waals forces, C-H···π stacking | Expected for a molecule with aromatic and aliphatic components. |

Computational and Theoretical Investigations of 3,3,5 Trimethyl 3h Indole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

For 3,3,5-trimethyl-3H-indole, DFT studies would typically begin with geometry optimization to determine the most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom and the aromatic ring are expected to be key sites for chemical reactions.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of molecular behavior. youtube.com

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in various solvents. researchgate.net These simulations can reveal information about its solvation shell, diffusion characteristics, and interactions with other molecules. In the context of drug discovery, MD simulations are frequently used to study the binding of a ligand to a protein target. nih.gov If this compound were being investigated as a potential therapeutic agent, MD simulations could model its interaction with a biological receptor, providing insights into the stability of the complex and the key intermolecular interactions. nih.govresearchgate.net

The general process of an MD simulation involves:

System Setup: Defining the initial positions of all atoms in the system, including the molecule of interest and any solvent molecules.

Force Field Selection: Choosing a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

Minimization: Optimizing the initial geometry to remove any unfavorable atomic clashes.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Running the simulation for a desired length of time to collect data on the system's dynamics.

While specific MD simulation studies on this compound are not documented in the provided search results, the methodology is widely applied to a vast range of indole (B1671886) derivatives to explore their dynamic properties and interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that can be difficult to study experimentally. A likely synthetic route to this compound is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com

The mechanism of the Fischer indole synthesis is complex and has been the subject of numerous studies. wikipedia.orgbyjus.comorganic-chemistry.orgjk-sci.com It generally proceeds through the following steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone.

Tautomerization to an ene-hydrazine.

A nih.govnih.gov-sigmatropic rearrangement.

Loss of ammonia (B1221849) to form the indole ring. byjus.com

Computational modeling, particularly with DFT, can be used to calculate the energies of the intermediates and transition states along this reaction pathway. This allows for the determination of the rate-determining step and provides a detailed understanding of the factors that influence the reaction's outcome. While a specific computational study on the Fischer indole synthesis of this compound is not available, the general mechanism is well-established and has been computationally investigated for other indole syntheses. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the predicted spectrum to the experimental one, the assignment of signals can be confirmed. Studies on N-substituted indoles have shown a fair agreement between experimentally determined and calculated NMR coupling constants. journals.co.za Other research has also utilized computational methods to predict the chemical shifts of protons in indole derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Such studies have been performed on various indole derivatives to understand their photophysical properties. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for a Related Compound, 2,3,3-trimethyl-3H-indole (Note: This data is for a structural isomer and serves as an example of the type of information that can be obtained.)

| Spectrum Type | Key Predicted Peaks/Signals |

|---|---|

| ¹H NMR | Signals corresponding to methyl groups and aromatic protons. researchgate.net |

| ¹³C NMR | Signals for the quaternary carbon, methyl carbons, and aromatic carbons. |

Studies on Conformational Preferences and Tautomerism

Conformational Preferences: The this compound molecule has a rigid ring system, so its conformational flexibility is limited. However, computational methods can be used to perform a conformational analysis to identify the lowest energy conformer and any other accessible conformations. This is particularly relevant for more flexible indole derivatives.

Tautomerism: Tautomers are isomers of a compound that readily interconvert. For this compound, the 3H-indole (indolenine) tautomer is specified. However, it is important to consider the possibility of tautomerism, particularly its relationship with the corresponding 1H-indole. Computational chemistry can be used to calculate the relative energies of different tautomers, providing insight into their relative stabilities and the equilibrium between them. For instance, studies on indole-3-pyruvate have detailed the analysis of its keto-enol tautomerism. researchgate.netnih.gov While this compound itself does not have an acidic proton at the N-1 position to readily form the aromatic 1H-indole tautomer, understanding the relative energies of related tautomeric forms is crucial in predicting its chemical behavior.

Applications of 3,3,5 Trimethyl 3h Indole in Chemical Sciences and Materials Research

Role as a Building Block in Complex Organic Synthesis

The inherent reactivity and structural features of the 3H-indole core in 3,3,5-trimethyl-3H-indole make it a valuable precursor in the construction of more elaborate molecular architectures. Its utility spans the synthesis of advanced heterocyclic systems and the production of commercially important dyes and pigments.

Precursor for Advanced Heterocyclic Systems

The this compound scaffold serves as a foundational element in the synthesis of a variety of complex heterocyclic compounds, most notably indoline (B122111) alkaloids. publish.csiro.auresearchgate.net The 3H-indole structure is recognized as an important structural motif that can be elaborated upon to form these intricate natural products. publish.csiro.auresearchgate.net Synthetic strategies often involve the functionalization of the 3H-indole ring to expand its synthetic utility. publish.csiro.auliverpool.ac.uk

One of the key synthetic routes to 3H-indole derivatives is the Fischer indole (B1671886) synthesis, a well-established chemical reaction that produces the indole ring from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.com This method has been successfully employed to prepare various substituted 3H-indoles, including nitroindolenines, by reacting substituted phenylhydrazines with appropriate ketones. mdpi.com Furthermore, iodine-mediated intramolecular cyclization of enamines presents another efficient, transition-metal-free method for the synthesis of a wide array of 3H-indole derivatives bearing diverse functional groups. acs.org These synthetic methodologies underscore the role of this compound and its parent structure as a versatile platform for generating a library of heterocyclic compounds with potential biological and material applications.

The reactivity of the C=N double bond in the 3H-indole ring allows for further transformations. For instance, it can be readily reduced by common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to yield indoline derivatives. acs.org This reactivity, coupled with the potential for cycloaddition reactions, makes 3H-indoles powerful intermediates in the construction of polycyclic indoline alkaloids, which are frequently found in natural products and pharmaceuticals. acs.org

Intermediate in Dye Chemistry and Pigment Production

The this compound moiety is a crucial intermediate in the synthesis of several classes of dyes, particularly cyanine (B1664457) and squaraine dyes. These dyes are noted for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions, making them valuable for a range of applications.

Squaraine dyes, for example, are synthesized through the condensation of squaric acid with two equivalents of a 3H-indolium salt. The resulting dyes exhibit sharp and intense absorption bands. mdpi.com The indole heterocycle is one of the most common components in squaraine dyes due to its electron-rich nature, which contributes to the delocalized electron system responsible for the dye's color. mdpi.com Specifically, 2,3,3-trimethyl-3H-indolium and its derivatives are important precursors for squaraine dyes that have been utilized as non-covalent protein probes.

The synthesis of indole-based squaraine dyes often begins with the Fischer indole synthesis to create the indole derivative, followed by alkylation of the nitrogen atom to form a positively charged indolium salt. mdpi.com This indolium salt then reacts with squaric acid under basic conditions to form the final squaraine dye. mdpi.com Derivatives such as 2,3,3-trimethyl-3H-indole-5-carboxylic acid are critical intermediates in the synthesis of squaraine dyes for applications like dye-sensitized solar cells (DSSCs), where the carboxylic acid group facilitates anchoring to titanium dioxide surfaces.

| Dye Class | Precursor | Key Synthetic Step |

| Squaraine Dyes | 2,3,3-Trimethyl-3H-indolium salts | Condensation with squaric acid |

| Cyanine Dyes | Indole-based heterocyclic compounds | Reaction with polymethine chain precursors |

Applications in Material Science and Organic Electronics

The unique photophysical properties of molecules derived from this compound have led to their application in various areas of material science and organic electronics. These applications range from the development of chemical sensors to the creation of novel molecular and organometallic materials with tailored optoelectronic properties.

Development of Fluorescent Probes and pH-Sensing Materials

Derivatives of this compound have been successfully employed in the design of fluorescent probes for the detection of pH changes. mdpi.com The nitrogen atom within the indole structure can respond to protonation, leading to changes in the molecule's fluorescence properties. mdpi.com This characteristic has been harnessed to create ratiometric fluorescent pH sensors.

For instance, novel fluorescent molecules have been designed by attaching different phenyl-based structural units to the indole moiety. mdpi.com These molecules exhibit strong fluorescence emission in solution, making them suitable as fluorescent probes. mdpi.com A high-performance fluorescent probe based on a 2,3,3-trimethyl-3H-benzo[e]indole structure has been developed for detecting acidic pH changes. researchgate.net This probe operates through an intramolecular charge transfer (ICT) mechanism and demonstrates high sensitivity and a rapid response time. researchgate.net

Another approach involves the conjugation of a coumarin structure with an indole unit to create a pH-activatable ratiometric fluorescent probe. rsc.org One such probe, 7-diethylamino-3-[4-(3,3-dimethyl-3H-indol-2-yl)-buta-1,3-dienyl]-chromen-2-one, exhibits a significant red shift in its emission maximum upon changes in pH, with the new peak located in the near-infrared region. rsc.org This probe has been shown to be effective for the quantitative fluorescence imaging of intracellular pH distributions. rsc.org

| Probe Type | Sensing Mechanism | Application |

| Indole-based fluorescent probe | Intramolecular Charge Transfer (ICT) | Detection of acidic pH changes |

| Coumarin-indole conjugate | pH-activatable ratiometric fluorescence | Intracellular pH imaging |

Use in Molecular Materials and Organic Electronics

The incorporation of the this compound framework into larger conjugated systems is a strategy for developing new molecular materials for organic electronics. The electronic properties of these materials can be fine-tuned through chemical modification of the indole structure.

A notable example is the use of a 5-ethynyl-1,3,3-trimethyl-3H-indole ligand in the synthesis of molecular materials. publish.csiro.au The introduction of an ethynyl group provides a point of attachment for further functionalization and for extending the π-conjugated system of the molecule. This functionalization is attractive for expanding the synthetic facility of the 3H-indole moiety. publish.csiro.auliverpool.ac.uk The resulting organic π-conjugated compounds possess properties that make them suitable for use in various electronic and optoelectronic materials. publish.csiro.au

Integration into Organometallic Complexes for Optoelectronic Properties

The modification of organic ligands with organometallic moieties is a powerful method for modulating the electronic and optoelectronic properties of the resulting complexes. publish.csiro.au The 5-ethynyl-1,3,3-trimethyl-3H-indole ligand has been used to prepare a series of organometallic complexes with metals such as ruthenium (Ru), iron (Fe), and platinum (Pt). publish.csiro.au

These complexes have been characterized by various spectroscopic techniques, and their electrochemical properties have been investigated using cyclic voltammetry. publish.csiro.au The results indicate that the modification of the indole ligand with organometallic fragments allows for the fine-tuning of the electronic structure and function of the organic molecule. publish.csiro.au Such organometallic complexes are being explored for a variety of applications, including molecular electronics, non-linear optical materials, and luminescent and responsive materials. publish.csiro.au The N-heteroatom of the indole ligand also exhibits Lewis base properties, allowing it to coordinate with metal ions like copper(I). publish.csiro.au

| Metal | Ligand | Potential Application |

| Ruthenium (Ru) | 5-ethynyl-1,3,3-trimethyl-3H-indole | Molecular electronics, Optoelectronics |

| Iron (Fe) | 5-ethynyl-1,3,3-trimethyl-3H-indole | Molecular materials |

| Platinum (Pt) | 5-ethynyl-1,3,3-trimethyl-3H-indole | Luminescent materials |

Industrial Chemical Processes

In the realm of industrial chemistry, derivatives of this compound are important intermediates, particularly in the synthesis of cyanine dyes. These dyes have widespread applications as sensitizers in photographic emulsions, as fluorescent labels in biological imaging, and in data storage media.

The core industrial process involves the condensation of two heterocyclic nuclei, at least one of which is an indolenine derivative, through a polymethine bridge. The 2-methyl group of the this compound is activated by quaternization of the indole nitrogen, making it susceptible to condensation with a polymethine-linking reagent.

A general route for the synthesis of cyanine dyes involves the following steps:

Quaternization of the Indolenine: The nitrogen atom of the this compound is alkylated to form a quaternary salt, known as an indolium salt. This step increases the acidity of the protons on the 2-methyl group.

Condensation: The resulting indolium salt is then reacted with a suitable polymethine-linking synthon, such as malonaldehyde dianilide hydrochloride or similar reagents, to form a hemicyanine intermediate nih.gov.

Final Dye Synthesis: The hemicyanine is then condensed with a second molecule of the quaternized indolenine (which can be the same or different) to yield the final symmetric or asymmetric cyanine dye nih.gov.

The length of the polymethine chain and the nature of the substituents on the indole ring, such as the 5-methyl group in this compound, are critical in determining the absorption and fluorescence properties of the resulting dye.

Key Intermediates in Cyanine Dye Synthesis Derived from 2,3,3-Trimethyl-3H-indole

| Intermediate | Reagents | Purpose |

|---|---|---|

| 1-(Carboxyalkyl)-2,3,3-trimethyl-3H-indolium salt | 2,3,3-Trimethylindolenine, Bromoalkanoic acid | Introduces a reactive carboxylic acid group for conjugation to biomolecules. |

This table illustrates the role of the closely related 2,3,3-trimethylindolenine in the synthesis of precursors for cyanine dyes.

The industrial synthesis of these dyes is a well-established process that allows for the production of a vast library of cyanine dyes with tailored photophysical properties for a wide array of applications. The incorporation of the this compound moiety contributes to the structural diversity and, consequently, the functional versatility of this important class of industrial chemicals.

Research on 3,3,5 Trimethyl 3h Indole Derivatives and Analogs

Structure-Reactivity Relationship Studies of Substituted 3H-Indoles

The reactivity of the indole (B1671886) ring system is a cornerstone of its chemistry. Molecular orbital calculations indicate that the C-3 position of the indole nucleus possesses the highest electron density, making it the most reactive site for electrophilic substitution. thepharmajournal.com The N-H bond is weakly acidic and can be deprotonated by strong bases, allowing for N-substitution reactions. thepharmajournal.com In 3H-indoles, also known as indolenines, the presence of substituents significantly influences their reactivity and the stability of intermediates.

Studies have shown that the nature of substituents on the indole core dictates the reaction pathways. For instance, the elimination of suitable leaving groups from 3-substituted indoles can generate highly reactive alkylideneindolenine intermediates, which are amenable to attack by a wide range of nucleophiles. nih.gov This reactivity is harnessed for the synthesis of functionalized indole derivatives. nih.gov

The reactivity can also be influenced by the electronic nature of substituents on attached groups. In the synthesis of 3-tetrazolyl-indoles, the reaction of 2-(tetrazolyl-5-yl)-2H-azirines with arynes proceeds via a nucleophilic addition. acs.org It was observed that phenyl- and thienyl-substituted azirines reacted efficiently, while derivatives bearing less nucleophilic furyl and pyrrolyl groups were detrimental to the initial nucleophilic addition on the benzyne, demonstrating a clear structure-reactivity relationship. acs.org

Further research into 2-indolylmethanols has shown that upon activation with an acid, they form a bidentate electrophilic system. researchgate.net This allows for reactions at either the C-3 position or the benzylic site, depending on the nucleophile and reaction conditions, highlighting how the initial structure provides multiple pathways for functionalization. researchgate.net

Table 1: Influence of Structural Features on the Reactivity of Indole Derivatives

| Structural Feature/Substituent | Influence on Reactivity | Reaction Type Example | Reference |

| Electron Density at C-3 | Highest electron density makes it the most reactive site. | Electrophilic Substitution | thepharmajournal.com |

| Leaving Group at C-3 | Facilitates formation of reactive alkylideneindolenine intermediates. | Nucleophilic Addition | nih.gov |

| Substituents on 2H-Azirine Ring | Phenyl/Thienyl groups enhance nucleophilic addition to aryne. | Nucleophilic Addition | acs.org |

| Hydroxyl Group at C-2 (as in 2-indolylmethanols) | Creates a bidentate electrophile upon acid activation. | Friedel–Crafts-type allenylation | researchgate.net |

Synthesis and Characterization of Novel Indole Analogues

The synthesis of novel indole analogues often relies on established methods adapted for new substrates. The Fischer indole synthesis is a classic and versatile method for preparing 3H-indoles (indolenines) from substituted phenylhydrazines and ketones under acidic conditions. mdpi.com

Researchers have successfully synthesized various methyl and nitro-substituted indolenines in high yields using this method. For example, the reaction of o,m-tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature afforded methyl indolenines. nih.gov A particularly relevant derivative, 2,3,3-trimethyl-5-nitro-indolenine, was synthesized by reacting p-nitrophenylhydrazine with isopropyl methyl ketone in a mixture of acetic acid and hydrochloric acid. mdpi.comnih.gov The synthesis of 2,3,3-trimethyl-5-nitro-indole has also been achieved through the direct nitration of 2,3,3-trimethylindole using a mixture of concentrated sulfuric and nitric acids, yielding the product as a red solid. chemspider.com

The characterization of these novel analogues is crucial for confirming their structure. For 2,3,3-trimethyl-5-nitro-indole, detailed spectroscopic data has been reported:

¹H-NMR (300 MHz, Chloroform-d): δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H), 8.16 (d, J = 2.1 Hz, 1H, Ar-H), 7.61 (d, J = 8.5 Hz, 1H, Ar-H), 2.36 (s, 3H, C-CH3) 1.37 (s, 6H, 2C-CH3). chemspider.com

¹³C-NMR (300 MHz, Chloroform-d): δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02. chemspider.com

IR (ATR): 2977, 1565, 1515, 1420, 1389, 1333 cm⁻¹. chemspider.com

GC-MS (EI) m/z: 204.05 ([M-H]⁺). chemspider.com

Other synthetic methods include the iodine-mediated intramolecular cyclization of enamines, which provides a transition-metal-free route to a wide variety of 3H-indole derivatives in good to high yields. acs.org

Table 2: Synthesis of Substituted 3H-Indoles via Fischer Indole Synthesis

| Phenylhydrazine (B124118) Reactant | Ketone Reactant | Conditions | Product | Yield | Reference |

| o-tolylhydrazine HCl | Isopropyl methyl ketone | Acetic acid, RT | 2,3,3,7-Tetramethyl-3H-indole | High | nih.gov |

| m-tolylhydrazine HCl | Isopropyl methyl ketone | Acetic acid, RT | 2,3,3,6-Tetramethyl-3H-indole | High | nih.gov |

| p-nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-5-nitro-indolenine | 30% | mdpi.com |

| p-nitrophenylhydrazine | 2-methylcyclohexanone | Acetic acid, reflux | 8-Nitro-1,2,3,4-tetrahydrocarbazole | 51% | mdpi.com |

Exploration of Indolium Compounds as Precursors

Indolium salts, the quaternized and positively charged form of indoles, are valuable precursors in organic synthesis due to their enhanced reactivity. These salts are typically generated in situ or isolated as stable entities. For example, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide is a stable salt used as a precursor for creating more complex molecules. rsc.org

A significant application of these precursors is in multicomponent reactions (MCRs). A novel isocyanide-based MCR has been developed utilizing stable 3-arylidene-3H-indolium salts. nih.gov These salts, generated from the acid-catalyzed condensation of N-alkylindoles and aryl aldehydes, react with various aromatic isocyanides and alcohols to produce alkyl aryl(indol-3-yl)acetimidates in moderate to very good yields. nih.gov The reaction proceeds best with indolium salts bearing electron-donating groups, which stabilize the salt and reduce degradation under the reaction conditions. nih.gov

This methodology can also be performed as a sequential one-pot, four-component process, avoiding the isolation of the indolium salt intermediate. nih.gov In the presence of water instead of alcohol, the reaction between the indolium salt and an isocyanide furnishes the corresponding aryl(indol-yl)acetamide. nih.gov This highlights the versatility of indolium ions as electrophilic intermediates that readily react with available nucleophiles.

Table 3: Three-Component Synthesis of Imidates (6) from 3-Arylidene-3H-Indolium Salts (1)

| Indolium Salt (1) | Isocyanide (4) | Alcohol (5) | Product (6) | Yield | Reference |

| 1b (R=Bn, R²=MeO) | 4a (R³=4-MeOC₆H₄) | 5a (MeOH) | 6b | 80% | nih.gov |

| 1h (R=Me, R²=MeO) | 4a (R³=4-MeOC₆H₄) | 5a (MeOH) | 6e | 82% | nih.gov |

| 1i (R=Me, R²=H) | 4a (R³=4-MeOC₆H₄) | 5a (MeOH) | 6f | 70% | nih.gov |

| 1g (R=Me, R²=Me₂N) | 4a (R³=4-MeOC₆H₄) | 5a (MeOH) | 6g | 35% | nih.gov |

| 1b (R=Bn, R²=MeO) | 4b (R³=4-ClC₆H₄) | 5a (MeOH) | 6k | 68% | nih.gov |

Studies on Spiro[chromene-indoline] Derivatives

Spirocyclic compounds containing an indole nucleus are prevalent in natural products and are of significant interest in medicinal chemistry. Specifically, spiro[chromene-indoline] derivatives, which link a chromene and an indoline (B122111) moiety through a single tetrahedral carbon, have been the focus of recent research.

A novel class of spiro[chromene-2,2'-indoline] derivatives has been synthesized and identified as potent inhibitors of peptidylarginine deiminase 4 (PADI4), a therapeutic target for rheumatoid arthritis. nih.gov The synthesis of these complex molecules was optimized from a hit discovered through library screening. The representative compound, 6,8-dimethoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline], proved effective in preclinical models of rheumatoid arthritis. nih.gov The structure contains the trimethyl-substituted indoline core, demonstrating a direct synthetic application of 3,3-dimethyl-3H-indole-type precursors.

The synthesis of related spiro-oxindole-chromene derivatives has also been achieved through efficient multicomponent reactions. ui.ac.id Using a nickel ferrite (B1171679) (NiFe₂O₄) nanocatalyst, these compounds were synthesized via a Knoevenagel and Michael addition cascade from curcuminoid or chalcone (B49325) precursors in good yields. ui.ac.id These studies showcase the power of modern synthetic methods to construct complex, biologically relevant scaffolds from simpler indole-based starting materials.

Table 4: Examples of Synthesized Spiro[indole-based] Derivatives

| Compound Class | Key Precursors | Synthetic Method | Notable Example | Reference |

| Spiro[chromene-2,2'-indoline] | Substituted indoles, Salicylaldehydes | Multi-step synthesis, optimization | 6,8-dimethoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] | nih.gov |

| Spiro-oxindole-chromene | Isatin, malononitrile, chalcone/curcuminoid | NiFe₂O₄ nanocatalyzed MCR | Chromene derivatives from chalcone and curcuminoid | ui.ac.id |

| Dispiro[indoline-pyrrolidine-piperidine] | Isatin, sarcosine, bis(ylidene)-piperidin-4-ones | Azomethine ylide cycloaddition | 1″-(methylsulfonyl)-5-chloro-4′-phenyl-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | nih.gov |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

A primary focus for future research will be the development of greener and more efficient methods for synthesizing 3,3,5-Trimethyl-3H-indole and its derivatives. Traditional multi-step batch syntheses are often plagued by issues such as low atom economy, the use of hazardous reagents, and significant energy consumption.

Future investigations should prioritize:

Flow Chemistry Processes: Inspired by advancements in the synthesis of related indole (B1671886) derivatives, the application of flow chemistry offers a promising avenue. google.com A recent patent on the synthesis of 3,3-dimethyl-2-styryl-3H-indole derivatives highlights the advantages of flow reactors, including enhanced reaction efficiency, improved temperature control to minimize degradation and by-product formation, and the potential for creating closed-loop, repeatable technological cycles. google.com Adopting a similar strategy for this compound could lead to higher yields, reduced reaction times, and a lower environmental footprint. google.com

Catalytic Systems: The exploration of novel catalysts is crucial. This includes the development of reusable solid-supported catalysts or nanocatalysts that can facilitate the key bond-forming reactions in the indole synthesis, thereby simplifying purification processes and reducing waste. cphi-online.com

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign alternatives to traditional organic synthesis.

Advanced Functionalization Strategies